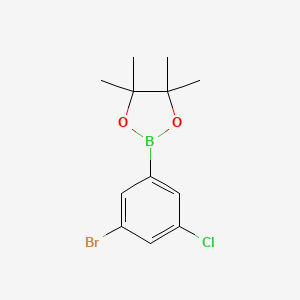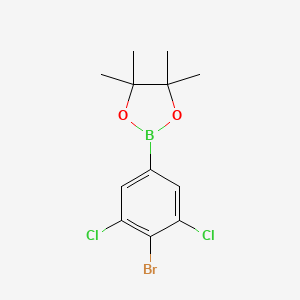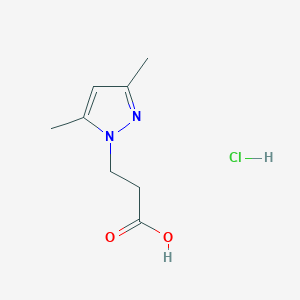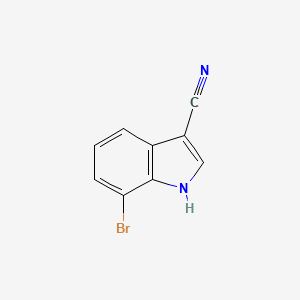
Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate
Übersicht
Beschreibung
Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate is a chemical compound with the empirical formula C12H10ClNO2S . It contains a thiazole ring, which is a type of heterocycle that consists of sulfur and nitrogen .
Synthesis Analysis
The synthesis of Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate involves several steps. The yield is approximately 50%, with a melting point of 196–198 °C . The IR spectrum shows peaks at 1696 cm^-1 (C=O ester), 3030 cm^-1 (C–H), 1506 cm^-1 (C=C), 1619 cm^-1 (C=N), and 3210 cm^-1 (OH) .Molecular Structure Analysis
The molecular structure of Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate can be represented by the SMILES string O=C(OCC)C1=NC(C(C=C2)=CC=C2Cl)=CS1 . The InChI key is RCSJMEGGOPRTDG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate include a melting point of 196–198 °C . The compound has a molecular weight of 267.73 . The 1H NMR and 13C NMR spectra provide further information about the compound’s structure .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole-based compounds, including Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate, have been found to exhibit antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health problems .
Analgesic Properties
Compounds related to the thiazole ring, such as Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate, have been studied for their potential analgesic (pain-relieving) effects . This could make them useful in the development of new pain management medications .
Anti-Inflammatory Effects
Thiazole derivatives have been found to have anti-inflammatory properties . This means that they could potentially be used in the treatment of conditions characterized by inflammation .
Antimicrobial Properties
Thiazole-based compounds have demonstrated antimicrobial activity against a variety of bacterial strains . This includes both Gram-positive and Gram-negative bacteria, making them potential candidates for the development of new antibiotics .
Antifungal Activity
In addition to their antimicrobial properties, thiazole-based compounds have also shown antifungal activity . This suggests potential applications in the treatment of fungal infections .
Antiviral Properties
Some research suggests that thiazole-based compounds may have antiviral properties . This could potentially make them useful in the treatment of viral infections, including those caused by coronaviruses .
Diuretic Effects
Thiazole derivatives have been found to have diuretic effects . This means they could potentially be used in the treatment of conditions like hypertension and edema, where reducing fluid buildup is beneficial .
Antitumor or Cytotoxic Properties
Thiazole-based compounds have been found to have antitumor or cytotoxic properties . This suggests that they could potentially be used in the treatment of various types of cancer .
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their ability to form hydrogen bonds and aromatic interactions .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
ethyl 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJMWSPKWNVQFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699913 | |
| Record name | Ethyl 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate | |
CAS RN |
1050507-06-6 | |
| Record name | Ethyl 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![([1-(Ethoxymethyl)cyclopropyl]methyl)amine hydrochloride](/img/structure/B1524676.png)










